REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].O=S(Cl)Cl.[CH3:16]O>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:16])=[O:7])=[CH:4][C:3]=1[CH3:11]
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Name
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|
Quantity
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500 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
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556 g
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Quantity
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5000 mL
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Type
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reactant
|
Smiles
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CO
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Type
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CUSTOM
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Details
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with stirring at <10° C. over 120 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 10,000-mL 4-necked round-bottom flask was placed
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 5 h in an oil bath
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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The resulting mixture was cooled
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
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CUSTOM
|
Details
|
This resulted in 535 g (crude) of methyl 4-bromo-3-methylbenzoate as a dark red solid
|
Reaction Time |
120 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C(=O)OC)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |